molecular formula C2H2N4O3 B1496077 5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 932-64-9

5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B1496077
CAS No.: 932-64-9
M. Wt: 130.06 g/mol
InChI Key: QJTIRVUEVSKJTK-UHFFFAOYSA-N
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Mechanism of Action

Mechanism of Action of Nitrotriazolone

Nitrotriazolone, also known as 5-Nitro-1,2,4-triazol-3-one, is a high-energy density material that has gained significant interest in both commercial and scientific worlds due to its reduced sensitivity, better thermal stability, and high performance .

Target of Action

Nitrotriazolone is primarily used as a high energetic material (HEM) in both civilian and military applications . It is used as a substitute for highly sensitive high energetic materials that are thermally and photochemically less stable .

Mode of Action

Nitrotriazolone acts as an insensitive high energetic material. It contains a heterocyclic ring and can be used to substitute highly sensitive high energetic materials . The compound’s interaction with its targets results in a high-energy release, which is why it is used in explosives .

Biochemical Pathways

It is known that the compound undergoes thermal decomposition, a process that can be enhanced or diminished by the use of metal oxides and other catalysts .

Pharmacokinetics

It is known that nitrotriazolone is a low sensitive and thermally stable compound .

Result of Action

The primary result of Nitrotriazolone’s action is the release of a large amount of energy, making it useful as a high energetic material. It is less sensitive to external forces like friction, heat, and spark, making it safer to handle than other high energetic materials .

Action Environment

The action of Nitrotriazolone can be influenced by environmental factors. For example, its thermal decomposition can be affected by the presence of metal oxides and other catalysts . Furthermore, Nitrotriazolone is more environmentally mobile than traditional explosive compounds, raising concerns over potential contamination and cleanup of training and manufacturing facilities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves a two-step process. The first step is the formation of triazol-3-one (TO) by reacting semicarbazide hydrochloride with formic acid. The second step involves the nitration of triazol-3-one to produce this compound . The reaction conditions for these steps are as follows:

    Formation of Triazol-3-one: Semicarbazide hydrochloride is reacted with formic acid at a temperature of approximately 338 K, yielding triazol-3-one.

    Nitration: Triazol-3-one is then nitrated using nitric acid to produce this compound.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different products.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one is often compared with other similar compounds, such as:

Properties

IUPAC Name

3-nitro-1,4-dihydro-1,2,4-triazol-5-one
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InChI

InChI=1S/C2H2N4O3/c7-2-3-1(4-5-2)6(8)9/h(H2,3,4,5,7)
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InChI Key

QJTIRVUEVSKJTK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1(=O)NC(=NN1)[N+](=O)[O-]
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Molecular Formula

C2H2N4O3
Record name NITROTRIAZOLONE NTO
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DSSTOX Substance ID

DTXSID80883616
Record name 3-Nitro-1,2,4-triazole-5-one
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Molecular Weight

130.06 g/mol
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Physical Description

Nitrotriazolone nto appears as a solid or liquid. May explode under prolonged exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Other Solid
Record name NITROTRIAZOLONE NTO
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Record name 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-nitro-
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Boiling Point

Undergoes thermal degradation at temperatures above its melting point
Record name Nitrotriazolone
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Solubility

In water: 17,200 mg /L at 25 °C, Solubility in acetone, ethyl acetate and dichloromethane were 16.8, 2.8 and <0.2 g/L, respectivley, at 18.95 °C
Record name Nitrotriazolone
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Density

1.9 g/cu cm at 20 °C
Record name Nitrotriazolone
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Color/Form

White to pale yellow crystalline powder

CAS No.

932-64-9
Record name NITROTRIAZOLONE NTO
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Record name 1,2-Dihydro-5-nitro-3H-1,2,4-triazol-3-one
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Melting Point

268-271 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Nitrotriazolone exhibits a desirable combination of high energy output and low sensitivity to external stimuli like impact, friction, and shock. [, , ] This makes it a safer alternative to traditional explosives like RDX, particularly for applications requiring low vulnerability munitions. []

A: While NTO generally exhibits slightly lower detonation velocity compared to RDX, its insensitivity allows for the formulation of explosives with comparable armor protection capabilities. [, ] For instance, a NTO and HMX based PBX, B 2214, was one of the first to show no sympathetic detonation, even in large diameters. []

A: Yes, research suggests that NTO can be electrochemically reduced to form azoxytriazolone (AZTO) and azotriazolone (azoTO). [] These high-nitrogen compounds are of interest as potential green insensitive high explosives (IHEs). []

A: Binders like Estane are crucial for providing mechanical integrity and influencing the explosive properties of NTO compositions. Interestingly, despite different decomposition temperatures, NTO and RDX incorporated into sheet explosives with Estane decompose as a unified composite. []

A: Yes, Nitrotriazolone exhibits self-binding properties and can be compressed into pellets with varying densities and compression strengths depending on the applied load. []

A: Research indicates that a formulation comparable to Composition B, which typically uses RDX and TNT, can be achieved using a 60:40 mixture of Nitrotriazolone and trinitrotoluene (TNT). [] This new composition demonstrates superior mechanical properties and insensitivity compared to traditional Composition B.

ANone: The molecular formula of Nitrotriazolone is C2H2N4O3, and its molecular weight is 130.06 g/mol.

A: Yes, various spectroscopic techniques, including but not limited to IR, 1H NMR, 13C NMR, and mass spectrometry, are used to confirm the structure and purity of synthesized Nitrotriazolone. [, , ]

A: Thermal analysis reveals that while HMX maintains a consistent decomposition temperature when mixed with NTO, the decomposition temperature of NTO itself decreases with increasing HMX concentration. [] In mixtures with RDX, NTO decomposition occurs at lower temperatures with increasing RDX content, while the RDX decomposition temperature remains relatively constant. []

A: Yes, research suggests that water molecules can significantly impact the sensitivity of Nitrotriazolone during storage and transport, potentially increasing its explosive sensitivity. [] This highlights the importance of proper storage and handling procedures to minimize moisture exposure.

A: Studies have explored the use of metal oxides like copper ferrite (CuFe2O4), nickel copper zinc cobaltite, and cobalt oxide as catalysts for the thermolysis of Nitrotriazolone. [, , ] These catalysts have demonstrated the potential to tailor the decomposition behavior of NTO.

A: Research has focused on understanding the environmental behavior of NTO, including its transport in soil, photodegradation in natural waters, and potential for biotransformation. [, , , ] These studies are crucial for assessing and mitigating potential risks associated with the release of NTO into the environment.

A: Yes, studies show that bacterial endosymbionts found in termites exhibit the ability to degrade NTO. [] Specifically, isolates similar to Enterobacteriaceae were able to transform NTO within 48 hours. [] This highlights the potential role of bioremediation strategies in managing NTO contamination.

A: Studies in Japanese quail (Coturnix japonica) and rats (Rattus norvegicus) have identified testicular toxicity and oligospermia as significant adverse effects following repeated oral exposure to NTO. [, , ] Neuromuscular anomalies, brain vacuoles, and delayed puberty in males are other reported effects. [, ]

A: Research suggests that Sertoli cells, responsible for nourishing and supporting developing sperm cells, are the primary target of NTO-induced testicular toxicity. [] Degeneration of these cells leads to the observed adverse effects on sperm production and male reproductive health.

A: Electrochemical methods, particularly those utilizing modified electrodes like nanostructured TiO2/carbon nanotube composites and gold nanoparticle/carbon nanotube-modified pencil graphite electrodes, have shown promise for the sensitive and selective detection of NTO in water and soil samples. [, ]

A: Yes, researchers have developed a graphene-based nanosensor with a molecularly imprinted film that can selectively detect NTO in aqueous solutions in real-time using simple electrical measurements. [, ] This technology offers a promising avenue for on-site monitoring of NTO contamination.

A: Computational methods are employed to investigate various aspects of NTO, including its molecular structure, electronic properties, and interactions with other molecules. [, , ] These studies provide valuable insights into the reactivity, stability, and potential applications of NTO.

A: Molecular dynamics simulations help researchers understand the behavior of NTO at the atomic level. These simulations can be used to study the interactions of NTO with other molecules, such as binders and solvents, providing valuable information for optimizing formulations and understanding its behavior in different environments. []

A: Researchers are actively seeking alternative insensitive high explosive materials with improved performance characteristics and reduced environmental impact. The development of new energetic materials often focuses on compounds with higher energy densities, improved thermal stability, and reduced sensitivity. [, ]

A: Yes, research is underway to develop environmentally benign synthesis methods for NTO and other energetic materials. [] This includes exploring alternative nitrating agents and developing sustainable approaches for waste management and recycling of these compounds. []

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